4',7-Tetrahydrodaidzein diacetate
Overview
Description
4’,7-Tetrahydrodaidzein diacetate is a chemical compound with the molecular formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of daidzein, an isoflavone found in soy products. This compound is characterized by the presence of two acetate groups attached to the tetrahydrodaidzein core, which is a hydrogenated form of daidzein.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,7-Tetrahydrodaidzein diacetate typically involves the hydrogenation of daidzein followed by acetylation. The hydrogenation process reduces the double bonds in the daidzein molecule, converting it into tetrahydrodaidzein. This is usually achieved using a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting tetrahydrodaidzein is then acetylated using acetic anhydride in the presence of a base like pyridine to form 4’,7-Tetrahydrodaidzein diacetate .
Industrial Production Methods: Industrial production of 4’,7-Tetrahydrodaidzein diacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and large quantities of acetic anhydride for the acetylation step. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’,7-Tetrahydrodaidzein diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is used for reduction.
Substitution: Nucleophilic reagents such as amines or alcohols can be used to replace the acetate groups.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’,7-Tetrahydrodaidzein diacetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in relation to estrogenic activity and its role in hormone replacement therapy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4’,7-Tetrahydrodaidzein diacetate involves its interaction with various molecular targets and pathways:
Estrogen Receptors: The compound exhibits estrogen-like activity by binding to estrogen receptors, which can influence gene expression and cellular functions.
Antioxidant Pathways: It can activate antioxidant pathways, reducing oxidative stress and protecting cells from damage
Comparison with Similar Compounds
Daidzein: The parent compound from which 4’,7-Tetrahydrodaidzein diacetate is derived.
Genistein: Another isoflavone with similar estrogenic activity.
Equol: A metabolite of daidzein with high estrogen-like activity.
Uniqueness: 4’,7-Tetrahydrodaidzein diacetate is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of acetate groups enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(7-acetyloxy-4-hydroxy-3,4-dihydro-2H-chromen-3-yl)phenyl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17,19,22H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYPQVFQEQIQQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432982 | |
Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457655-68-4 | |
Record name | 4 ,7-Tetrahydrodaidzein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.